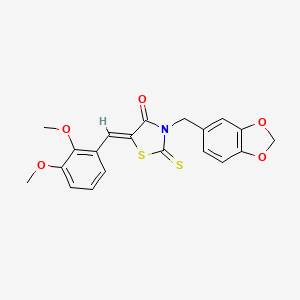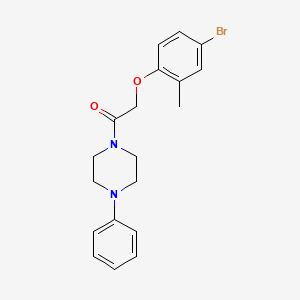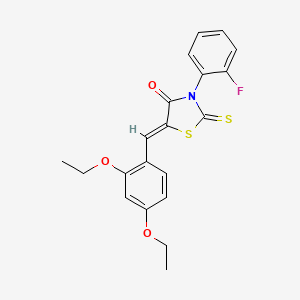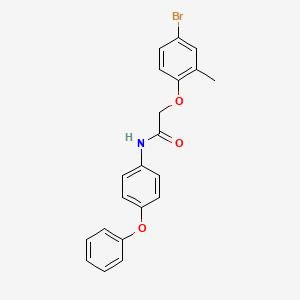![molecular formula C20H18N4O5S B3703778 4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3703778.png)
4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Vue d'ensemble
Description
4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide is a complex organic molecule belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring . The molecular formula of this compound is C20H18N4O5S, and it has a molecular weight of 426.4 g/mol.
Méthodes De Préparation
. general methods for synthesizing benzenesulfonamides typically involve the reaction of a sulfonyl chloride with an amine in the presence of a base.
Analyse Des Réactions Chimiques
. benzenesulfonamides generally undergo various types of reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
. benzenesulfonamides, in general, have a wide range of applications in chemistry, biology, medicine, and industry. They are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. In medicine, sulfonamides are known for their antibacterial properties and are used in the treatment of bacterial infections.
Mécanisme D'action
. Generally, sulfonamides exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide include other benzenesulfonamides such as:
- N-(4-acetylphenyl)sulfonamide
- N-(4-methoxyphenyl)sulfonamide
- N-(4-nitrophenyl)sulfonamide
These compounds share the sulfonamide group linked to a benzene ring but differ in their substituents, which can affect their chemical properties and applications.
Propriétés
IUPAC Name |
4-acetyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-13(25)14-3-5-15(6-4-14)20(26)23-16-7-9-17(10-8-16)30(27,28)24-18-11-19(29-2)22-12-21-18/h3-12H,1-2H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXCJMJZXRJUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3703704.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3703717.png)

![Methyl 2-[[2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3703725.png)
![4-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B3703726.png)
![4-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3703732.png)

![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3703747.png)
![(5Z)-3-(2-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3703751.png)
![2-[(4-methoxy-3-nitrobenzyl)oxy]-N-2-pyridinylbenzamide](/img/structure/B3703755.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3703772.png)

![3-[2-(4-bromo-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B3703789.png)
